6-Bromo-5-fluoro-2-methyl-2H-indazole
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Description
6-Bromo-5-fluoro-2-methyl-2H-indazole is a synthetic compound with a diverse range of applications in the field of organic chemistry. This organic compound is an important building block for pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds, such as indazoles and indoles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The structure of this compound is shown in Figure 1.
Scientific Research Applications
Synthesis and Chemical Properties
- Regiospecific Synthesis: A regiospecific approach has been developed for the synthesis of 5-(1H-indol-2-yl)-1- and 2-methyl-6,7-dihydro-2H-indazole isomers (Dandu et al., 2007).
- Ring Transformation: The transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole has been explored, indicating the versatility of indazole derivatives in chemical reactions (Fujimura et al., 1984).
Biological and Medicinal Research
- Antimicrobial Enzyme Inhibition: Some indazoles, including 6-Bromo-1H-indazole, have been identified as inhibitors of Lactoperoxidase (LPO), an antimicrobial enzyme. This suggests potential applications in protecting LPO activity, crucial for the immune system (Köksal & Alım, 2018).
- Crystal and Molecular Structure Analysis: Studies on the crystal and molecular structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provide insights into the physical characteristics of similar compounds (Nan'ya et al., 1987).
- Regioselective Protection: Research on indazoles, including 5-bromoindazoles, has led to the development of novel derivatives through regioselective protection and subsequent amine coupling reactions (Slade et al., 2009).
Pharmacological and Biochemical Studies
- Synthesis of Fluorophores: A study on the synthesis of 2H-indazole-4,7-dione derivatives highlights the potential of such compounds in developing new fluorophores, which are crucial in biochemical imaging and diagnostics (Cheng et al., 2016).
Advanced Material and Process Development
- Telescoping Process in Synthesis: The telescoping process has been introduced in the synthesis of key intermediates like 6-bromo-2-fluoro-3-methoxybenzaldehyde, demonstrating improved efficiency in drug discovery and chemical synthesis (Nishimura & Saitoh, 2016).
properties
IUPAC Name |
6-bromo-5-fluoro-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-4-5-2-7(10)6(9)3-8(5)11-12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHISPQFGNFCCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694200 |
Source
|
Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286734-87-9 |
Source
|
Record name | 2H-Indazole, 6-bromo-5-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40694200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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